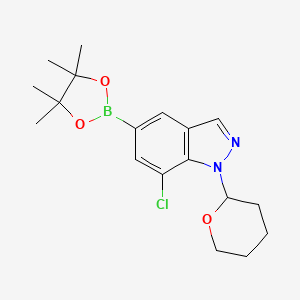
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a diazepane moiety and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the diazepane moiety.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The diazepane moiety can interact with specific binding sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
(1S,2S)-2-(1,4-piperazin-1-yl)cyclohexan-1-ol: A similar compound with a piperazine ring instead of a diazepane ring.
Uniqueness
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane ring and a hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m0/s1 |
Clave InChI |
IODFEYPMPBBGFJ-QWRGUYRKSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N2CCCNCC2)O |
SMILES canónico |
C1CCC(C(C1)N2CCCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)

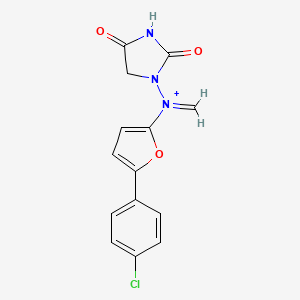

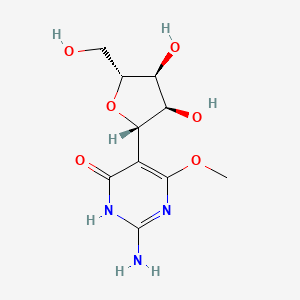
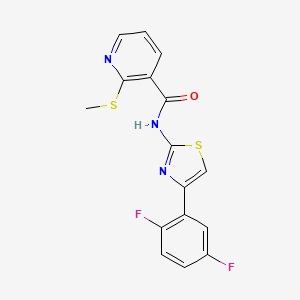
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)


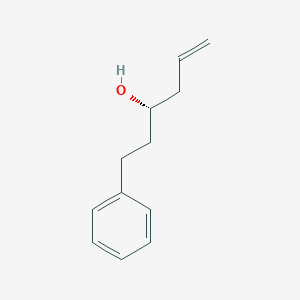
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
